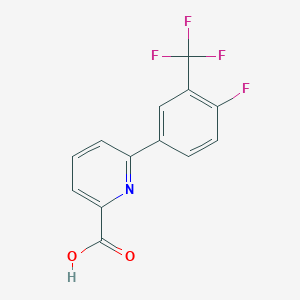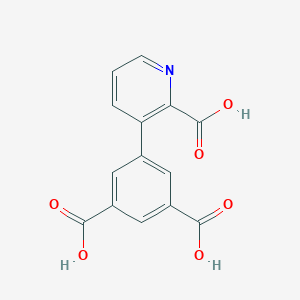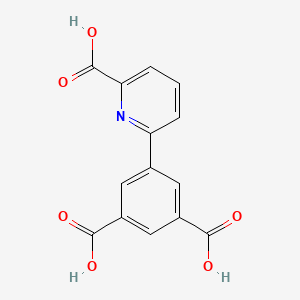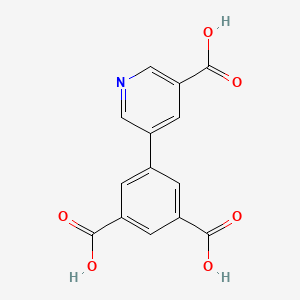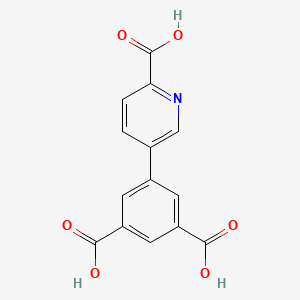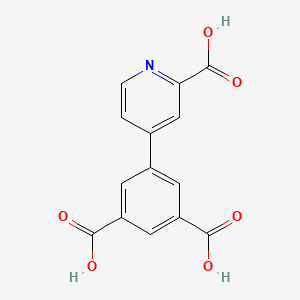
4-(3,5-Dicarboxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dicarboxyphenyl)picolinic acid, or 4-DCPA, is an organic compound with a molecular formula of C12H8O7. It is a white crystalline powder that is soluble in organic solvents, such as ethanol and methanol. 4-DCPA has a variety of applications in scientific research, particularly in the fields of biochemistry and physiology.
科学的研究の応用
4-DCPA has a variety of applications in scientific research. It is commonly used as a reagent in the synthesis of other organic compounds, such as 2-hydroxy-4-phenylpyridine and 4-dicarboxy-2-hydroxybenzoic acid. It has also been used as a substrate in the enzymatic synthesis of 4-hydroxy-3,5-dicarboxyphenylacetic acid. Additionally, 4-DCPA has been used in the synthesis of polymeric materials, such as poly(4-DCPA) and poly(4-DCPA-co-amino acid).
作用機序
The mechanism of action of 4-DCPA is not fully understood. It is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids. Additionally, 4-DCPA may also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-DCPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-DCPA can inhibit the growth of cancer cells, suggesting it may have potential as an anticancer agent. Additionally, 4-DCPA has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to reduce the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids.
実験室実験の利点と制限
4-DCPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in organic solvents. Additionally, it is stable under a variety of conditions, making it suitable for use in a range of laboratory experiments. However, 4-DCPA also has some limitations. It is toxic and should be handled with care, and it can be difficult to remove from reaction mixtures.
将来の方向性
There are a number of potential future directions for 4-DCPA research. Further studies are needed to better understand its mechanism of action and to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, research into the synthesis of polymeric materials based on 4-DCPA could lead to the development of novel materials with unique properties. Finally, further research is needed to explore the potential toxicity of 4-DCPA and to develop methods for its safe and effective use in laboratory experiments.
合成法
4-DCPA can be synthesized from the reaction of 3,5-dicarboxyphenylacetic acid and pyridine. The reaction is carried out in a solvent, such as ethanol, at a temperature of approximately 150°C. The reaction produces 4-DCPA and pyridine hydrochloride as byproducts.
特性
IUPAC Name |
5-(2-carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)9-3-8(4-10(5-9)13(18)19)7-1-2-15-11(6-7)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTJUKABHRFLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


